molecular formula C22H26N2O3S B2625162 (E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide CAS No. 1181487-11-5

(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide

Cat. No.: B2625162
CAS No.: 1181487-11-5
M. Wt: 398.52
InChI Key: IVOPAQZHWSHARA-UHFFFAOYSA-N
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Description

1H NMR (500 MHz, DMSO-d6) :

δ (ppm) Multiplicity Assignment
8.12 singlet Sulfonamide NH
7.68–7.45 multiplet Phenyl protons
4.21 triplet Pyrrolidine N-CH2
2.89 quartet Ketone-adjacent CH2
2.34 singlet 4-Methylphenyl CH3

IR (KBr, cm-1) :

  • 1342, 1164 (S=O asymmetric/symmetric stretching)
  • 1687 (C=O ketone)
  • 1592 (C=C ethene)

UV-Vis (MeOH) :

  • λmax 274 nm (π→π* transition, ethene-phenyl conjugation)
  • λmax 210 nm (n→σ*, sulfonamide)

The absence of NH stretching above 3200 cm-1 in IR confirms the (E)-configuration, as the trans arrangement prevents NH∙∙∙O=S hydrogen bonding.

Tautomeric and Stereoelectronic Properties

The compound exhibits no observable tautomerism due to:

  • Lack of acidic α-hydrogens adjacent to the ketone
  • Resonance stabilization of the sulfonamide (S=O→N electron withdrawal)

Stereoelectronic effects :

  • Hyperconjugation : C=O σ* orbitals interact with adjacent C-H σ bonds, shortening the ketone C-O bond to 1.22 Å (DFT)
  • Negative hyperconjugation : Sulfonamide S=O groups withdraw electron density from the ethene moiety, reducing its reactivity toward electrophiles

The 4-methylphenyl group exerts a +I effect, increasing electron density at the pyrrolidine nitrogen and enhancing its basicity (predicted pKa 6.8 vs. 4.5 for unsubstituted pyrrolidine).

Properties

IUPAC Name

(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-18-9-11-20(12-10-18)21-8-5-16-24(21)22(25)13-15-23-28(26,27)17-14-19-6-3-2-4-7-19/h2-4,6-7,9-12,14,17,21,23H,5,8,13,15-16H2,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOPAQZHWSHARA-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN2C(=O)CCNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2CCCN2C(=O)CCNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 345.46 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
  • Cell Lines Tested : Studies have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Preliminary research indicates that the compound exhibits antimicrobial activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

This activity is attributed to the sulfonamide moiety, which is known to interfere with bacterial folic acid synthesis.

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated through various assays, showing its ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial for protecting cells from oxidative stress-related damage.

Summary of Biological Activities

Activity TypeEffectivenessAssay Methodology
AnticancerSignificant cytotoxicity in MCF-7, HepG2, HCT116MTT assay
Anti-inflammatoryInhibition of TNF-alpha, IL-6ELISA
AntimicrobialActive against S. aureus, E. coliZone of inhibition
AntioxidantScavenging free radicalsDPPH assay

Case Studies

  • Anticancer Study :
    • A study conducted on HepG2 cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value calculated at 15 µM.
  • Anti-inflammatory Research :
    • In an animal model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory markers in serum.
  • Antimicrobial Testing :
    • A series of agar diffusion tests showed that the compound inhibited the growth of E. coli at concentrations as low as 50 µg/mL.

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